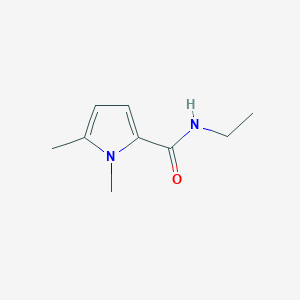
N-ethyl-1,5-dimethylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1,5-dimethylpyrrole-2-carboxamide (EDPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EDPCA is a synthetic compound that belongs to the pyrrole family and is known for its unique structural properties.
Aplicaciones Científicas De Investigación
N-ethyl-1,5-dimethylpyrrole-2-carboxamide has been extensively studied for its potential applications in various research fields. One of the primary applications of N-ethyl-1,5-dimethylpyrrole-2-carboxamide is in the field of neuroscience. N-ethyl-1,5-dimethylpyrrole-2-carboxamide has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. This makes N-ethyl-1,5-dimethylpyrrole-2-carboxamide a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-ethyl-1,5-dimethylpyrrole-2-carboxamide is not fully understood. However, studies have shown that N-ethyl-1,5-dimethylpyrrole-2-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This leads to the enhancement of acetylcholine release, which in turn improves cognitive function.
Biochemical and Physiological Effects:
N-ethyl-1,5-dimethylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to enhancing acetylcholine release, N-ethyl-1,5-dimethylpyrrole-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF). BDNF plays a crucial role in the growth and survival of neurons, making N-ethyl-1,5-dimethylpyrrole-2-carboxamide a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-ethyl-1,5-dimethylpyrrole-2-carboxamide is its ability to enhance acetylcholine release without causing any significant side effects. This makes N-ethyl-1,5-dimethylpyrrole-2-carboxamide a useful tool for studying the role of acetylcholine in cognitive function. However, one of the limitations of N-ethyl-1,5-dimethylpyrrole-2-carboxamide is its solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-ethyl-1,5-dimethylpyrrole-2-carboxamide. One potential direction is to study the effects of N-ethyl-1,5-dimethylpyrrole-2-carboxamide on other neurotransmitter systems. Another potential direction is to investigate the potential therapeutic applications of N-ethyl-1,5-dimethylpyrrole-2-carboxamide in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-1,5-dimethylpyrrole-2-carboxamide and its potential side effects.
Conclusion:
N-ethyl-1,5-dimethylpyrrole-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis of N-ethyl-1,5-dimethylpyrrole-2-carboxamide is relatively simple, and it has been extensively studied for its potential applications in the field of neuroscience. N-ethyl-1,5-dimethylpyrrole-2-carboxamide has been shown to enhance the release of acetylcholine, increase the expression of BDNF, and improve cognitive function. While N-ethyl-1,5-dimethylpyrrole-2-carboxamide has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-ethyl-1,5-dimethylpyrrole-2-carboxamide involves the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields N-ethyl-1,5-dimethylpyrrole-2-carboxamide as a white crystalline solid with a melting point of 128-130°C.
Propiedades
IUPAC Name |
N-ethyl-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-10-9(12)8-6-5-7(2)11(8)3/h5-6H,4H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANWPKNWXKBEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(N1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)



![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)